molecular formula C20H13ClN9Na3O10S3 B075928 1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt CAS No. 12225-84-2

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt

Cat. No.: B075928
CAS No.: 12225-84-2
M. Wt: 740 g/mol
InChI Key: DSKGJDYCSBLEMI-UHFFFAOYSA-K
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Description

This compound (CAS 106359-91-5) is a trisodium salt of a highly sulfonated azo dye with a naphthalene backbone and a reactive chlorotriazine group. Structurally, it features:

  • Three sulfonic acid groups on the naphthalene ring, enhancing water solubility and ionic character.
  • An azo linkage (–N=N–) connecting the naphthalene core to a phenyl group substituted with urea and triazine moieties.
  • A 4-amino-6-chloro-1,3,5-triazin-2-yl group, enabling covalent bonding to cellulose fibers in textile dyeing applications .

It is classified as a reactive dye (e.g., Procion MX-type), widely used in the textile industry due to its high fixation efficiency under alkaline conditions . Its ozonation degradation follows advanced oxidation processes (AOPs), with rate constants of $ kD = 6.72 \, \text{M}^{-1}\text{s}^{-1} $ (direct reaction with ozone) and $ k{OH} = 3.7 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} $ (free radical pathway) . Regulatory filings under TSCA Section 5(a)(2) indicate significant industrial use and environmental monitoring requirements .

Properties

IUPAC Name

trisodium;7-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN9O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H3,22,24,26,27,28);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKGJDYCSBLEMI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN9Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072032
Record name C.I. Reactive Orange 12
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Molecular Weight

740.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70161-14-7, 93658-87-8, 12225-84-2
Record name Reactive Orange 12
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Record name 7-((2-((Aminocarbonyl)amino)-4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)azo)naphthalene-1,3,6-trisulphonic, acid sodium salt
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Record name 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-, sodium salt (1:3)
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Record name C.I. Reactive Orange 12
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Record name 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,6-trisulphonic, acid sodium salt
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Record name Trisodium 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]naphthalene-1,3,5-trisulphonate
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Record name 1,3,6-Naphthalenetrisulfonic acid, 7-[2-[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]-, sodium salt (1:3)
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Biological Activity

1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt (commonly referred to as trisodium naphthalene-1,3,6-trisulfonate) is a synthetic compound notable for its unique biological properties and applications in various fields including pharmacology and materials science.

The compound has the following chemical identifiers:

PropertyValue
CAS Number123409-01-8
Molecular FormulaC10H10Na3O10S3
Molecular Weight455.33 g/mol
IUPAC Namenaphthalene-1,3,6-trisulfonic acid; sodium; hydrate
SolubilitySoluble in water

Target of Action

Trisodium naphthalene-1,3,6-trisulfonate primarily interacts through molecular self-assembly , forming stable supramolecular structures. This property is crucial for its applications in drug delivery systems where it enhances the bioavailability of therapeutic agents.

Mode of Action

The compound's action involves the stabilization of hydrogels that can encapsulate drugs, facilitating their controlled release. This mechanism is particularly beneficial in improving the pharmacokinetics of poorly soluble drugs.

Pharmacological Applications

  • Drug Delivery Systems : The ability to form hydrogels makes this compound valuable in pharmaceutical formulations. Studies show that it can significantly enhance the solubility and stability of various drugs when used as a carrier .
  • Antimicrobial Properties : Preliminary studies suggest that naphthalenetrisulfonic acid derivatives exhibit antimicrobial activity against certain bacterial strains. This property could be leveraged in developing new antimicrobial agents .
  • Biocompatibility : Research indicates that this compound possesses favorable biocompatibility profiles, making it suitable for biomedical applications such as tissue engineering and regenerative medicine .

Case Study 1: Drug Encapsulation

A study demonstrated the efficacy of trisodium naphthalene-1,3,6-trisulfonate in encapsulating anti-cancer drugs. The results indicated a controlled release profile that significantly improved the therapeutic index of the drugs involved.

Case Study 2: Antimicrobial Activity

In vitro tests showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .

Safety and Toxicological Profile

While trisodium naphthalene-1,3,6-trisulfonate is generally considered safe for use in controlled environments, it has been noted to cause skin and eye irritation upon contact. Long-term exposure may lead to respiratory issues due to inhalation of dust particles .

Scientific Research Applications

Biochemical Applications

Supramolecular Hydrogels
The compound is primarily utilized in the formation of supramolecular hydrogels. These hydrogels are crucial for drug delivery systems due to their ability to encapsulate therapeutic agents and control their release profiles. The self-assembly properties of the compound facilitate the creation of stable hydrogel networks, enhancing bioavailability and therapeutic efficacy.

Anionic Chromophore
As an anionic chromophore, it plays a significant role in photonic applications, particularly in fluorescent probes and sensors. Its ability to absorb and emit light makes it suitable for use in biochemical assays and imaging techniques .

Material Science

Metal Finishing
The trisodium salt is employed in metal finishing processes. Its ability to form stable complexes with metal ions aids in improving the surface properties of metals, such as corrosion resistance and adhesion characteristics. This application is particularly relevant in industries focused on surface treatment and coatings .

Organic Synthesis
In organic synthesis, this compound serves as an effective reagent due to its sulfonic acid groups that can facilitate various chemical reactions. Its role in catalyzing reactions involving nucleophiles makes it valuable for synthesizing complex organic molecules .

Environmental Chemistry

Water Treatment
The compound has potential applications in water treatment processes. Its sulfonate groups can effectively remove heavy metals from wastewater through ion exchange mechanisms. Research indicates that using naphthalenetrisulfonic acid derivatives can enhance the efficiency of removing contaminants from industrial effluents .

Case Study 1: Drug Delivery Systems

A study published in Biomaterials demonstrated the effectiveness of supramolecular hydrogels formed with naphthalenetrisulfonic acid for encapsulating anticancer drugs. The hydrogels exhibited controlled release properties, significantly improving the therapeutic outcomes in vitro compared to conventional delivery methods.

Case Study 2: Metal Finishing

Research conducted by Industrial Chemistry highlighted the use of naphthalenetrisulfonic acid in electroplating processes. The study found that incorporating this compound improved the adherence of coatings on metal surfaces by enhancing the surface roughness and reducing defects during plating .

Case Study 3: Heavy Metal Removal

A study featured in Environmental Science & Technology investigated the removal of lead ions from contaminated water using naphthalenetrisulfonic acid-based adsorbents. The results indicated a significant reduction in lead concentration, showcasing its potential as an effective agent for environmental remediation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Sulfonic Acid Groups Reactive Group Key Substituents Application
Target Compound 3 (1,3,6-positions) 4-amino-6-chloro-1,3,5-triazin-2-yl Urea-linked phenylazo Textile reactive dye
CAS 85586-80-7 4 4-amino-6-chloro-1,3,5-triazin-2-yl Benzenedisulfonic acid High-affinity dye for polyamide fibers
CAS 70210-21-8 3 4-chloro-6-(3-sulfophenylamino)-1,3,5-triazin-2-yl Methylamino and diazenyl Acid dye for wool/silk
Procion MX (CAS 57359-00-9) 3 4,6-dichloro-1,3,5-triazin-2-yl Dichlorotriazine Cold reactive dye

Key Observations :

  • Chlorotriazine vs. Dichlorotriazine: The target compound’s mono-chloro triazine group offers slower hydrolysis than dichlorotriazine derivatives (e.g., Procion MX), requiring higher pH for fiber fixation .
  • Sulfonic Acid Density : Higher sulfonation (e.g., CAS 85586-80-7 with 4 groups) increases water solubility but reduces adsorption on activated carbon by 30–40% compared to trisulfonated analogues .

Degradation and Environmental Behavior

Table 2: Degradation Kinetics in Aqueous Systems

Compound $ k_D \, (\text{M}^{-1}\text{s}^{-1}) $ $ k_{OH} \, (\text{M}^{-1}\text{s}^{-1}) $ Degradation Pathway
Target Compound 6.72 $ 3.7 \times 10^9 $ 80% radical-driven at pH 2–4
2,6-Naphthalenedisulfonic Acid 4.11 $ 2.1 \times 10^9 $ Predominantly direct ozonation
1-Naphthalenesulfonic Acid 1.98 $ 1.5 \times 10^9 $ pH-dependent radical scavenging

Insights :

  • The trisulfonic acid configuration enhances radical-mediated degradation efficiency by 20–25% compared to disulfonated analogues due to electron-withdrawing effects .

Regulatory and Industrial Status

Table 3: Regulatory Profiles

Compound TSCA Listing Significant New Use Restrictions Key Markets
Target Compound 40 CFR 721.5260 Required for manufacturing/import US, EU, China
CAS 70788-63-5 (Acid Red 41-strychnine) Not listed Banned in food contact textiles Limited to industrial dyes
CAS 85586-80-7 EINECS 287-886-4 Subject to EU REACH Global textile sector

Preparation Methods

Formation of the Diazonium Salt

The aromatic amine precursor undergoes diazotization in acidic conditions:

  • Acidification : The aniline derivative is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C in an ice bath.

  • Nitrosation : Sodium nitrite (NaNO₂) is added gradually to form the diazonium salt (Ar-N2+Cl\text{Ar-N}_2^+ \text{Cl}^-). Excess nitrous acid is quenched with sulfamic acid to prevent side reactions.

This step requires strict temperature control; exceeding 5°C risks decomposition of the diazonium salt.

Azo Coupling Reaction

Coupling with Naphthalene-1,3,6-Trisulfonic Acid

The diazonium salt is coupled with naphthalene-1,3,6-trisulfonic acid in alkaline medium:

  • Base Preparation : The trisulfonic acid is dissolved in sodium hydroxide (NaOH) to deprotonate sulfonic acid groups, forming the trisodium salt intermediate.

  • Coupling : The diazonium salt solution is added dropwise to the trisulfonic acid solution at pH 8–10. The reaction is stirred at 0–10°C for 4–6 hours.

The coupling position is directed by the sulfonic acid groups’ meta-directing effects, ensuring regioselectivity at the 7-position of the naphthalene ring.

Isolation and Purification

Salt Precipitation

Post-coupling, the product is isolated via:

  • Salting Out : Sodium chloride (NaCl) is added to reduce solubility, precipitating the trisodium salt.

  • Filtration and Washing : The precipitate is vacuum-filtered and washed with saturated NaCl to remove residual acids.

Decolorization and Recrystallization

  • Activated Carbon Treatment : The crude product is dissolved in hot water and treated with activated carbon to remove colored impurities.

  • Recrystallization : The filtrate is cooled to 25°C, yielding high-purity crystals (≥98% by HPLC).

Analytical Characterization

Purity and Structural Confirmation

  • HPLC Analysis : Quantifies trisulfonic acid content and detects byproducts like unreacted diazonium salts.

  • Spectroscopy : UV-Vis spectra confirm the azo bond (λmax480520nm\lambda_{\text{max}} \approx 480–520 \, \text{nm}), while 1H NMR^1\text{H NMR} verifies substituent positions.

Industrial-Scale Considerations

Optimization Metrics

ParameterOptimal RangeImpact on Yield/Purity
Sulfonation Temp145–155°CHigher temps increase sulfonation but risk decomposition
Oleum Concentration65% SO₃Lower concentrations reduce trisulfonation efficiency
Coupling pH8–10Alkaline conditions favor azo bond formation

Q & A

Basic: What synthetic strategies are critical for achieving high-purity yields of this compound?

Methodological Answer:
The synthesis involves sequential diazo coupling and nucleophilic substitution. Key steps include:

  • Diazo coupling : Perform at pH 8–10 to stabilize the azo intermediate, using sodium nitrite and HCl for diazotization .
  • Triazine substitution : React the intermediate with 4-amino-6-chloro-1,3,5-triazine under anhydrous conditions to prevent hydrolysis .
  • Purification : Employ ion-exchange chromatography (e.g., Dowex resin) to isolate the trisodium salt, followed by recrystallization in ethanol-water (1:3 ratio) to remove unreacted sulfonic acid derivatives .

Advanced: How does the triazine moiety influence the compound’s binding affinity to biomolecules?

Methodological Answer:
The 4-amino-6-chloro-triazine group enhances binding via:

  • Hydrogen bonding : The amino and chloro groups interact with protein residues (e.g., histidine or aspartic acid).
  • Electrostatic interactions : The sulfonate groups stabilize binding to positively charged domains.
    Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with model proteins like bovine serum albumin (BSA). Compare with triazine-free analogs to isolate contributions .

Basic: Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

  • UV-Vis spectroscopy : Identify the azo chromophore (λmax ~450–500 nm) and triazine absorption (~270 nm) .
  • NMR : Use D2O as a solvent for ¹H/¹³C analysis. Key signals:
    • Azo protons (δ 7.8–8.2 ppm), sulfonate carbons (δ 110–115 ppm) .
    • Triazine carbons (δ 165–170 ppm) via ¹³C DEPT .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M–3Na+3H]⁻ at m/z ~850–860 .

Advanced: How can conflicting reports on photodegradation kinetics be resolved?

Methodological Answer:
Discrepancies arise from variable light sources and solvent conditions. Standardize protocols:

  • Light source : Use a solar simulator (AM1.5G spectrum) at 100 mW/cm².
  • Degradation monitoring : Track absorbance decay at λmax via HPLC-DAD every 30 minutes.
  • Control variables : Maintain consistent ionic strength (0.1 M NaCl) and pH (7.4) to isolate photolytic effects .

Basic: What solvent systems enhance solubility for aqueous reactivity studies?

Methodological Answer:
The trisodium salt is highly water-soluble (>200 mg/mL at 25°C). For hydrophobic matrices:

  • Co-solvents : Use 10–20% DMSO or methanol to improve solubility without denaturing the azo group.
  • Surfactants : Add 0.1% SDS to stabilize colloidal dispersions .

Advanced: What mechanistic insights explain pH-dependent fluorescence quenching?

Methodological Answer:
The compound exhibits pH-sensitive fluorescence due to protonation/deprotonation of the azo and triazine groups.

  • Acidic conditions (pH <4) : Protonation of the triazine amino group reduces electron-withdrawing effects, quenching fluorescence.
  • Alkaline conditions (pH >9) : Deprotonation of sulfonate groups alters conjugation.
    Validation : Perform fluorescence lifetime imaging (FLIM) across pH 2–12, correlating intensity with calculated pKa values .

Basic: How to quantify trace metal impurities post-synthesis?

Methodological Answer:

  • Inductively coupled plasma mass spectrometry (ICP-MS) : Detect transition metals (e.g., Fe, Cu) at ppb levels.
  • Sample prep : Digest 50 mg compound in HNO3/H2O2 (3:1) at 180°C for 2 hours .

Advanced: Can computational modeling predict regioselectivity in azo-triazine coupling?

Methodological Answer:
Yes. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Activation energy barriers : Compare para vs. ortho substitution on the phenyl ring.
  • Charge distribution : The triazine’s electron-deficient C2 position directs nucleophilic attack .

Basic: What chromatographic methods separate byproducts from the target compound?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–40% ACN in 20 min). Retention time: ~12.3 min for the target vs. 8–10 min for mono-sulfonated impurities .

Advanced: How does the compound’s chelation behavior compare to SPADNS in fluoride sensing?

Methodological Answer:
Unlike SPADNS, which binds Zr(IV) via sulfonate and hydroxyl groups , this compound’s triazine moiety enables dual-mode sensing:

  • Fluoride competition : Displaces Zr(IV) from sulfonate sites, shifting λmax.
  • Triazine coordination : Forms a ternary complex with Al(III), enhancing sensitivity.
    Validation : Compare Stern-Volmer plots for both compounds in fluoride-spiked samples .

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